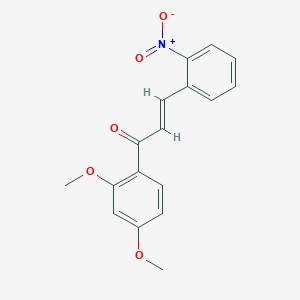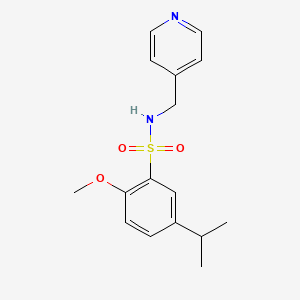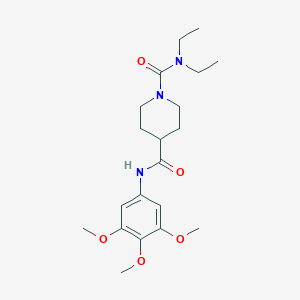
1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one, commonly known as DNP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.28 g/mol. This compound has been used in various scientific research studies, and its potential applications have been explored extensively.
作用機序
The mechanism of action of DNP involves its ability to uncouple oxidative phosphorylation in mitochondria. DNP acts as a protonophore, disrupting the proton gradient across the mitochondrial inner membrane and causing a decrease in ATP production. This leads to an increase in metabolic rate and energy expenditure, making DNP an attractive candidate for weight loss and obesity treatment.
Biochemical and Physiological Effects:
DNP has been shown to have various biochemical and physiological effects, including an increase in metabolic rate, energy expenditure, and body temperature. DNP has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, making it a potential treatment for type 2 diabetes. However, DNP has also been associated with adverse effects, including hyperthermia, tachycardia, and even death in some cases.
実験室実験の利点と制限
DNP has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation in mitochondria, making it a useful tool for studying mitochondrial function. DNP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DNP also has limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on DNP, including its potential as a treatment for obesity, diabetes, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of DNP for these applications. Additionally, research is needed to explore the potential use of DNP as a probe for studying mitochondrial function and protein structure. Finally, further investigations are needed to fully understand the biochemical and physiological effects of DNP and to develop safer and more effective alternatives.
In conclusion, 1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-2-propen-1-one, or DNP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DNP has been used in various scientific research studies, including in the field of organic chemistry, medicinal chemistry, and biochemistry. The mechanism of action of DNP involves its ability to uncouple oxidative phosphorylation in mitochondria, leading to an increase in metabolic rate and energy expenditure. DNP has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation in mitochondria and its relative ease of synthesis and purification. However, DNP also has limitations, including its potential toxicity and the need for careful handling and disposal. There are several future directions for research on DNP, including its potential as a treatment for obesity, diabetes, and neurodegenerative diseases, and its use as a probe for studying mitochondrial function and protein structure.
合成法
The synthesis of DNP involves the condensation of 2,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde with acetone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of DNP varies depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
DNP has been used in various scientific research studies, including in the field of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, DNP has been used as a starting material for the synthesis of other compounds. In medicinal chemistry, DNP has been explored for its potential as an anticancer agent and as a treatment for neurodegenerative diseases. In biochemistry, DNP has been used as a probe to study the structure and function of proteins.
特性
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-13-8-9-14(17(11-13)23-2)16(19)10-7-12-5-3-4-6-15(12)18(20)21/h3-11H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHHVLOPQSNFE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)
![2-(2-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5313672.png)
![1-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5313673.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5313691.png)
![5-chloro-6-{2-[5-(4-chloro-2,5-dimethoxyphenyl)-2-furyl]vinyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5313696.png)
![1-{2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5313703.png)
![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)


![N-(3-chloro-4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5313737.png)
![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
